1-Cyclobutylpiperazine is a substituted piperazine compound frequently employed as a building block in organic synthesis, particularly in medicinal chemistry research. [] This versatile compound serves as a precursor or intermediate in synthesizing various pharmaceutical compounds and research chemicals. While its own biological activity is not extensively documented, its presence as a structural motif in numerous bioactive compounds highlights its significance in drug discovery and development.
The synthesis of 1-cyclobutylpiperazine can be achieved through several methods. A common approach involves the reaction between cyclobutylamine and piperazine under controlled conditions. The typical reaction conditions include:
In industrial settings, continuous flow reactors may be utilized to optimize production efficiency. Advanced purification techniques such as distillation and crystallization are also employed to ensure high purity levels of the final product .
The molecular structure of 1-cyclobutylpiperazine features a piperazine ring with two nitrogen atoms located at opposite positions in the ring. The cyclobutyl group introduces unique steric and electronic properties that influence its reactivity and interaction with biological systems.
1-Cyclobutylpiperazine undergoes various chemical reactions due to its functional groups:
These reactions highlight the versatility of 1-cyclobutylpiperazine as a reagent in organic synthesis .
The mechanism of action for 1-cyclobutylpiperazine involves its interaction with specific molecular targets such as neurotransmitter receptors. As a cyclic amine, it may act as a ligand for various receptors, influencing signal transduction pathways. For instance, it has been studied for its potential effects on histamine H3 receptors, where it may exhibit covalent inhibition properties .
The physical and chemical properties of 1-cyclobutylpiperazine are critical for its applications:
1-Cyclobutylpiperazine has diverse applications across several scientific fields:
The compound's unique structural characteristics make it valuable for exploring new chemical reactions and potential therapeutic applications .
Molecular Formula & Properties:1-Cyclobutylpiperazine has the molecular formula C₈H₁₆N₂ and a molecular weight of 140.23 g/mol. Key physicochemical properties include:
Structural Features:
Table 1: Atomic-Level Characteristics of 1-Cyclobutylpiperazine
Structural Element | Property | Significance |
---|---|---|
Cyclobutyl ring | Bond angle: 88° | Reduces torsional strain; enhances binding to sterically constrained pockets |
Bond length: 1.56 Å | Longer than linear alkanes; increases ring stability | |
Strain energy: 26.3 kcal/mol | Lower than cyclopropane (28.1 kcal/mol); balances reactivity and stability | |
Piperazine N¹ | pKa ~9.3 | Protonatable at physiological pH; improves water solubility |
Piperazine N⁴ | Basicity modulated by substituents | Site for derivatization (e.g., aryl/alkyl groups) to fine-tune bioactivity |
Synthetic accessibility is evidenced by commercial availability from suppliers like TRC and SynQuest Laboratories, with prices ranging from $45/10 mg to $404/1 g for the dihydrochloride salt [7].
Cyclobutane Evolution:Cyclobutane was first synthesized in 1907. Initially perceived as a structural curiosity, its utility grew with the discovery of natural products containing cyclobutane cores (e.g., sceptrins from marine sponges, exhibiting antimicrobial properties). The development of inorganic cyclobutane drugs like carboplatin (a DNA-crosslinking anticancer agent) validated its biomedical relevance. Strain energy reduction via methyl substitution (Thorpe-Ingold effect) further enabled its integration into drug candidates [3].
Piperazine Emergence:Piperazine derivatives gained prominence in the mid-20th century as anthelmintics and antidepressants. The scaffold’s versatility led to its incorporation into diverse drug classes, with FDA approvals accelerating post-2010. Between 2011–2023, 40+ piperazine-containing drugs entered the market, spanning oncology (palbociclib), neurology (vortioxetine), and infectious diseases [6].
Hybridization Rationale:The fusion of cyclobutyl and piperazine leverages orthogonal advantages:
Piperazine is a "privileged scaffold" in medicinal chemistry due to its balanced basicity, water solubility, and capacity for structural diversification. In 1-cyclobutylpiperazine, these attributes synergize with cyclobutane’s 3D geometry to optimize drug-like properties.
Pharmacokinetic Modulation:
Target Engagement:
Table 2: Bioactive Hybrid Molecules Incorporating Piperazine and Cyclobutyl Motifs
Compound Class | Biological Activity | Key Finding | Ref |
---|---|---|---|
Chalcone-piperazine hybrids | Antitumor (A549, HeLa) | IC₅₀ = 0.19 µM (vs. cisplatin 11.54 µM); halogen substitution boosted activity | [2] |
Oroxylin A-piperazine | Anticancer (HCT116, HepG2) | Derivative 3cc: IC₅₀ = 1.42 µM (20× potency increase vs. parent) | [2] |
Pyrimidine-piperazine | Antimicrobial (K. pneumoniae) | 9g: IC₅₀ = 27.1 µg/ml; molecular docking confirmed PBP3 binding | [8] |
MYC/WDR5 inhibitors | Anticancer | Cyclobutyl-directed nitrile improved binding affinity by occupying a hydrophobic subpocket | [3] |
Case Studies:
Synthetic Accessibility:1-Cyclobutylpiperazine serves as a synthon for:
The strategic union of cyclobutyl rigidity and piperazine versatility positions 1-cyclobutylpiperazine as a cornerstone in modern drug design, enabling precise targeting of challenging biological interfaces.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1